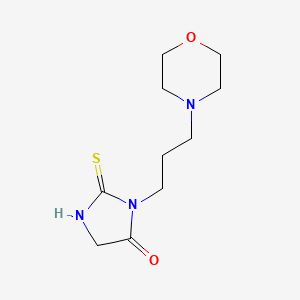

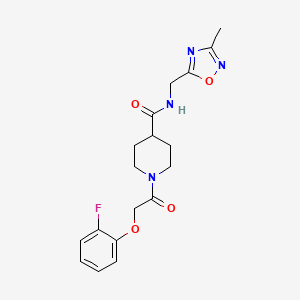

![molecular formula C23H22N2O4 B2657925 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone CAS No. 1904081-54-4](/img/structure/B2657925.png)

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as BQ-123 and is a selective antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor that plays a critical role in various physiological and pathological processes, such as cardiovascular diseases, cancer, and inflammation.

Wissenschaftliche Forschungsanwendungen

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including those related to the chemical structure of interest, have been extensively studied for their anticorrosive properties. These derivatives are known for their ability to form stable chelating complexes with metallic surfaces, providing effective protection against corrosion. The application spans various industries, emphasizing the compound's role in enhancing the longevity and durability of metal components (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Anticancer Activities

Benzoquinone compounds, similar in structure to the compound , have been identified for their potent antioxidant, anti-inflammatory, and anticancer activities. Their ability to interact with biological systems at the molecular level allows them to play significant roles in preventing and treating diseases, offering a foundation for the development of novel therapeutics (Dandawate, Vyas, Padhye, Singh, & Baruah, 2010).

Potential CNS Acting Drugs

Research has identified functional chemical groups within heterocycles, including quinoline derivatives, as potential leads for synthesizing compounds with central nervous system (CNS) activity. This suggests a broad spectrum of therapeutic applications, from antidepressants to neuroprotective agents, underscoring the compound's relevance in developing new CNS medications (Saganuwan, 2017).

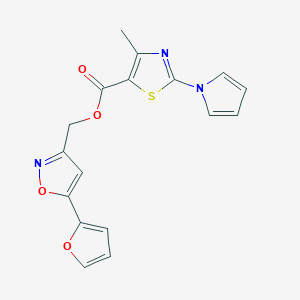

Applications in Organic Pollutant Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes has been explored for the treatment of organic pollutants. Derivatives of the compound could potentially serve as redox mediators, enhancing the efficiency of pollutant degradation. This application is particularly relevant for environmental remediation efforts, providing a method for cleaning industrial wastewater (Husain & Husain, 2007).

Antitumor and Antimicrobial Scaffolds

The structural motifs within benzoxazinoids, related to benzoquinone derivatives, have been investigated for their antimicrobial potential. These compounds, deriving from plant metabolites, offer a blueprint for designing new antimicrobial and antitumor drugs, showcasing the versatility of the chemical framework related to 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone in contributing to medicinal chemistry advancements (de Bruijn, Gruppen, & Vincken, 2018).

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c26-22(14-16-6-7-19-21(13-16)28-15-27-19)25-11-8-18(9-12-25)29-20-5-1-3-17-4-2-10-24-23(17)20/h1-7,10,13,18H,8-9,11-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJXXMUZCIYDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B2657842.png)

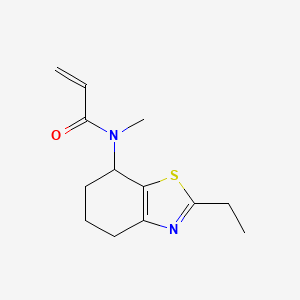

![1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657844.png)

![6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide](/img/structure/B2657846.png)

![1-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-N~4~-(2,4-difluorobenzyl)-4-piperidinecarboxamide](/img/structure/B2657851.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2657854.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2657857.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2657860.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2657863.png)